Cabozantinib

Catalog No.
S658040
CAS No.
849217-68-1
M.F
C28H24FN3O5
M. Wt
501.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cabozantinib

CAS Number

849217-68-1

Product Name

Cabozantinib

IUPAC Name

1-N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-1-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide

Molecular Formula

C28H24FN3O5

Molecular Weight

501.5 g/mol

InChI

InChI=1S/C28H24FN3O5/c1-35-24-15-21-22(16-25(24)36-2)30-14-11-23(21)37-20-9-7-19(8-10-20)32-27(34)28(12-13-28)26(33)31-18-5-3-17(29)4-6-18/h3-11,14-16H,12-13H2,1-2H3,(H,31,33)(H,32,34)

InChI Key

ONIQOQHATWINJY-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)C4(CC4)C(=O)NC5=CC=C(C=C5)F

Solubility

COMETRIQ is practically insoluble in water.

Synonyms

BMS 907351, BMS-907351, BMS907351, cabozantinib, Cometriq, XL 184, XL-184, XL184 cpd

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)C4(CC4)C(=O)NC5=CC=C(C=C5)F

Approved Indications and Ongoing Clinical Trials

Cabozantinib has received regulatory approval for treating several types of cancer, including:

  • Advanced renal cell carcinoma (RCC): This is the primary indication for Cabozantinib, with its effectiveness proven in multiple clinical trials. Studies have shown it to improve progression-free survival (PFS) and overall survival (OS) compared to other TKIs and everolimus in patients with previously treated RCC. [Source: ]
  • Hepatocellular carcinoma (HCC): In combination with atezolizumab, Cabozantinib demonstrated improved PFS and OS in patients with untreated HCC compared to sorafenib, the standard first-line therapy. [Source: ]
  • Medullary thyroid carcinoma (MTC): Cabozantinib has shown promising activity in patients with advanced MTC, particularly those with RET mutations or who have progressed on other treatments. [Source: ]

Several ongoing clinical trials are exploring the potential of Cabozantinib in other cancers, including:

  • Non-small cell lung cancer (NSCLC): Studies are investigating Cabozantinib for RET-positive NSCLC and in combination with immunotherapy for various NSCLC subtypes.
  • Prostate cancer: Trials are evaluating Cabozantinib for metastatic castration-resistant prostate cancer, alone and in combination with other therapies.
  • Other solid tumors: Research is ongoing in various other solid tumors, including melanoma, colorectal cancer, and gastrointestinal stromal tumors.

Mechanisms of Action and Potential Benefits

Cabozantinib's effectiveness stems from its unique ability to target multiple key signaling pathways involved in tumor growth and progression. These pathways include:

  • Vascular endothelial growth factor (VEGF) receptors: Cabozantinib inhibits VEGF receptors, blocking tumor angiogenesis (blood vessel formation) crucial for tumor growth and metastasis.
  • MET receptor: Targeting the MET receptor can suppress tumor cell proliferation, survival, and invasion.
  • AXL receptor: Inhibition of AXL, another receptor, can further enhance anti-tumor activity and overcome resistance to other therapies.
  • Other kinases: Cabozantinib also targets other kinases involved in cell proliferation, survival, and migration, contributing to its broad-spectrum anti-tumor effects.

These diverse targets offer potential benefits over TKIs that focus on a single pathway, potentially leading to:

  • Improved tumor response and survival: By targeting multiple pathways simultaneously, Cabozantinib may overcome resistance mechanisms and achieve better clinical outcomes.
  • Reduced side effects: Targeting multiple pathways with a single drug can potentially reduce side effects compared to using multiple targeted therapies.
  • Increased activity in combination therapy: Cabozantinib's diverse targets make it a valuable partner in combination therapy with other drugs or immunotherapy, potentially leading to synergistic anti-tumor effects.

Challenges and Future Directions

While Cabozantinib shows promise in various cancers, several challenges and questions remain:

  • Optimizing patient selection: Identifying biomarkers that predict which patients will benefit most from Cabozantinib therapy remains crucial for personalized medicine approaches.
  • Managing side effects: Cabozantinib can cause various side effects, requiring careful monitoring and management by healthcare professionals.
  • Understanding resistance mechanisms: As with other targeted therapies, developing strategies to overcome resistance to Cabozantinib is essential for long-term treatment success.

Cabozantinib is a small-molecule drug primarily used as an anti-cancer medication. It is marketed under various brand names, including Cometriq and Cabometyx, and is effective in treating advanced renal cell carcinoma, medullary thyroid cancer, and hepatocellular carcinoma. The compound functions as a receptor tyrosine kinase inhibitor, targeting several key receptors involved in tumor growth and metastasis. Its chemical formula is C28H24FN3O5C_{28}H_{24}FN_{3}O_{5}, with a molar mass of approximately 501.514 g/mol .

Cabozantinib acts as a multi-targeted tyrosine kinase inhibitor. It primarily targets proteins like c-Met, VEGFR2, AXL, and RET, which play a crucial role in tumor cell proliferation, angiogenesis (blood vessel formation), and metastasis (cancer spread) []. By inhibiting these kinases, Cabozantinib disrupts these signaling pathways, leading to the arrest of cancer cell growth and tumor progression [].

Cabozantinib can cause various side effects, including diarrhea, fatigue, hypertension (high blood pressure), and hand-foot syndrome (skin rash on palms and soles) []. It can also interact with other medications, so consulting a healthcare professional before use is crucial [].

Data source

[]

Cabozantinib acts through the inhibition of multiple receptor tyrosine kinases, including:

  • Vascular endothelial growth factor receptors (VEGFR-1, -2, and -3)
  • c-Met (hepatocyte growth factor receptor)
  • AXL
  • RET
  • FLT3

The inhibition of these receptors disrupts several signaling pathways that promote cancer cell proliferation, angiogenesis (formation of new blood vessels), and metastasis . The compound is metabolized primarily by the cytochrome P450 enzyme CYP3A4, leading to various metabolites that can also exhibit biological activity .

Cabozantinib's biological activity is characterized by its ability to inhibit tumor growth and spread. By blocking the action of specific receptor tyrosine kinases, it effectively reduces angiogenesis and metastasis. Clinical studies have shown that cabozantinib can significantly improve progression-free survival in patients with certain types of advanced cancers . Its pharmacokinetics reveal a long half-life of approximately 55 hours, allowing for once-daily dosing which enhances patient compliance .

The synthesis of cabozantinib involves multiple steps typically starting from readily available chemical precursors. The precise synthetic route can vary but generally includes:

  • Formation of key intermediates: Initial reactions create intermediates that contain the necessary functional groups for further modification.
  • Coupling reactions: These intermediates are then coupled through various methodologies to construct the core structure of cabozantinib.
  • Final modifications: The final steps involve purification processes such as crystallization or chromatography to yield the pure compound.

The detailed synthetic pathway may include specific reagents and conditions tailored to optimize yield and purity .

Cabozantinib is utilized primarily in oncology for:

  • Renal Cell Carcinoma: Approved for patients with advanced renal cell carcinoma who have received prior therapy.
  • Medullary Thyroid Cancer: Indicated for patients whose disease has progressed despite prior treatments.
  • Hepatocellular Carcinoma: Used in cases where patients have previously undergone other treatments .

Additionally, ongoing clinical trials are investigating its efficacy in other malignancies, highlighting its potential as a versatile therapeutic agent.

Cabozantinib exhibits significant drug interactions due to its metabolism via CYP3A4. Co-administration with strong CYP3A4 inhibitors (e.g., ketoconazole) can increase cabozantinib levels, while inducers (e.g., rifampicin) may reduce its effectiveness . Other notable interactions include:

  • Grapefruit juice: Consumption can lead to increased plasma concentrations of cabozantinib.
  • P-glycoprotein substrates: Cabozantinib may inhibit the transport activities of P-glycoprotein, potentially increasing levels of co-administered drugs .

Monitoring for adverse effects and adjusting doses accordingly is crucial during treatment.

Cabozantinib shares structural and functional similarities with other receptor tyrosine kinase inhibitors. Below are some comparable compounds:

Compound NameTarget ReceptorsUnique Features
SunitinibVEGFR, PDGFRApproved for gastrointestinal stromal tumors
SorafenibRAF kinases, VEGFRUsed in hepatocellular carcinoma
RegorafenibVEGFR, PDGFRIndicated for metastatic colorectal cancer
LenvatinibVEGFR, FGFRApproved for thyroid cancer and hepatocellular carcinoma

Uniqueness of Cabozantinib

Cabozantinib's unique profile lies in its dual action against both angiogenesis and tumor cell proliferation through multiple receptor targets. This broad spectrum of activity differentiates it from others that may focus on fewer targets or specific pathways . Its extensive protein binding (≥99.7%) and long half-life further enhance its therapeutic potential in managing complex cancers.

Purity

98.0% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.4

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

501.16999904 g/mol

Monoisotopic Mass

501.16999904 g/mol

Heavy Atom Count

37

Appearance

Powder

UNII

1C39JW444G

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Cabozantinib is indicated for the treatment of progressive, metastatic medullary thyroid cancer. It is also indicated for the treatment of advanced renal cell carcinoma and for hepatocellular carcinoma in patients previously treated with sorafenib.
FDA Label
Treatment of adult patients with progressive, unresectable locally advanced or metastatic medullary thyroid carcinoma.
Renal Cell Carcinoma (RCC)Cabometyx is indicated as monotherapy for the treatment of advanced renal cell carcinoma (RCC): in treatment-naïve adults with intermediate or poor risk,in adults following prior vascular endothelial growth factor (VEGF)-targeted therapy. Cabometyx, in combination with nivolumab, is indicated for the first-line treatment of advanced renal cell carcinoma in adults. Hepatocellular Carcinoma (HCC)Cabometyx is indicated as monotherapy for the treatment of hepatocellular carcinoma (HCC) in adults who have previously been treated with sorafenib.
Treatment of solid malignant tumours

Livertox Summary

Cabozantinib is orally available kinase inhibitor and antineoplastic agent that is used in treatment of advanced, metastatic medullary thyroid cancer and refractory renal cell carcinoma. Cabozantinib is associated with a low rate of serum enzyme elevations during treatment and has been implicated with rare instances of clinically apparent, acute liver injury, some of which have been severe.

Drug Classes

Antineoplastic Agents

Pharmacology

Cabozantinib suppresses metastasis, angiogenesis, and oncognesis by inhibiting receptor tyrosine kinases.
Cabozantinib is an orally bioavailable, small molecule receptor tyrosine kinase (RTK) inhibitor with potential antineoplastic activity. Cabozantinib strongly binds to and inhibits several RTKs, which are often overexpressed in a variety of cancer cell types, including hepatocyte growth factor receptor (MET), RET (rearranged during transfection), vascular endothelial growth factor receptor types 1 (VEGFR-1), 2 (VEGFR-2), and 3 (VEGFR-3), mast/stem cell growth factor (KIT), FMS-like tyrosine kinase 3 (FLT-3), TIE-2 (TEK tyrosine kinase, endothelial), tropomyosin-related kinase B (TRKB) and AXL. This may result in an inhibition of both tumor growth and angiogenesis, and eventually lead to tumor regression.

ATC Code

L01XE
L01XE26
L - Antineoplastic and immunomodulating agents
L01 - Antineoplastic agents
L01X - Other antineoplastic agents
L01XE - Protein kinase inhibitors
L01XE26 - Cabozantini

Mechanism of Action

Cabozantinib inhibits specific receptor tyrosine kinases such as VEGFR-1, -2 and -3, KIT, TRKB, FLT-3, AXL, RET, MET, and TIE-2.

KEGG Target based Classification of Drugs

Protein kinases
Receptor tyrosine kinases (RTK)
AXL family
AXL [HSA:558] [KO:K05115]

Pictograms

Irritant

Corrosive;Irritant

Other CAS

849217-68-1

Absorption Distribution and Excretion

After oral administration, peak plasma concentration was achieved in 2-5 hours.
Cabozantinib is eliminated mostly by the feces (54%) and also by the urine (27%).
The volume of distribution is 349L.
At steady state, the clearance is 4.4 L/hr.

Metabolism Metabolites

Cabozantinib is metabolized mostly by CYP3A4 and, to a minor extent, by CYP2C9. Both enzyme produce an N-oxide metabolite.

Wikipedia

Cabozantinib
Hexylamine

Biological Half Life

Cabozantinib has a long half-life of 55 hours.

Use Classification

Human drugs -> Orphan -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human drugs -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans

Dates

Modify: 2023-09-12
1: Roy S, Narang BK, Rastogi SK, Rawal RK. A novel multiple tyrosine-kinase
targeted agent to explore the future perspectives of anti-angiogenic therapy for
the treatment of multiple solid tumors: cabozantinib. Anticancer Agents Med Chem.
2015;15(1):37-47. Review. PubMed PMID: 25181996.


2: Fallahi P, Ferrari SM, Di Bari F, Materazzi G, Benvenga S, Miccoli P,
Antonelli A. Cabozantinib in Thyroid Cancer. Recent Pat Anticancer Drug Discov.
2015;10(3):259-69. Review. PubMed PMID: 26152149.


3: Vaishampayan UN. Development of cabozantinib for the treatment of prostate
cancer. Core Evid. 2014 Apr 23;9:61-7. doi: 10.2147/CE.S48498. eCollection 2014.
Review. Erratum in: Core Evid. 2014;9:69. PubMed PMID: 24790591; PubMed Central
PMCID: PMC4003147.


4: Nagilla M, Brown RL, Cohen EE. Cabozantinib for the treatment of advanced
medullary thyroid cancer. Adv Ther. 2012 Nov;29(11):925-34. doi:
10.1007/s12325-012-0060-6. Epub 2012 Oct 25. Review. PubMed PMID: 23104465.


5: Durante C, Russo D, Verrienti A, Filetti S. XL184 (cabozantinib) for medullary
thyroid carcinoma. Expert Opin Investig Drugs. 2011 Mar;20(3):407-413. doi:
10.1517/13543784.2011.559163. Review. PubMed PMID: 21314233.

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